6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride
CAS No.: 83732-72-3
Cat. No.: VC2209259
Molecular Formula: C7H13Cl2N3O
Molecular Weight: 226.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83732-72-3 |
---|---|
Molecular Formula | C7H13Cl2N3O |
Molecular Weight | 226.1 g/mol |
IUPAC Name | 6-methoxy-2-N-methylpyridine-2,3-diamine;dihydrochloride |
Standard InChI | InChI=1S/C7H11N3O.2ClH/c1-9-7-5(8)3-4-6(10-7)11-2;;/h3-4H,8H2,1-2H3,(H,9,10);2*1H |
Standard InChI Key | GYLCRBBRGGGHBS-UHFFFAOYSA-N |
SMILES | CNC1=C(C=CC(=N1)OC)N.Cl.Cl |
Canonical SMILES | CNC1=C(C=CC(=N1)OC)N.Cl.Cl |
Introduction
Chemical Identification and Nomenclature
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is known by multiple names in scientific and commercial contexts. The compound is registered under CAS number 83732-72-3 and possesses a molecular formula of C7H11N3O·2HCl . The structure consists of a pyridine ring with amino groups at positions 2 and 3, a methoxy group at position 6, and N-methylation at the 2-position amino group.
Synonyms and Alternative Names
Physical and Chemical Properties
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride possesses distinct physical and chemical characteristics that determine its behavior in various applications and formulations.
Physical Appearance and Basic Properties
The compound typically appears as a crystalline solid with color ranging from white to off-white or gray-violet, depending on purity and manufacturing conditions . As a dihydrochloride salt, it demonstrates enhanced water solubility compared to its free base form, which is an important characteristic for its application in aqueous formulations .
Structural Properties
The presence of both amino groups and a methoxy substituent creates a unique electron distribution within the molecule, contributing to its chemical reactivity. The methylation of one amino group further differentiates the compound's properties from similar pyridine derivatives .
Applications and Uses
The primary application of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is in the cosmetics industry, particularly in hair dye formulations, though it may have other potential uses in pharmaceutical development.
Hair Dye Applications
This compound functions as a coupler or precursor in hair dye formulations, where it reacts with primary intermediates to form the final dye product . The reaction can proceed through either:
-
Oxidative conditions - accelerated by hydrogen peroxide or other oxidizing agents
-
Non-oxidative conditions - through air oxidation, though at a slower rate
In commercial hair dye formulations, the compound is typically used at concentrations up to 1.0% (calculated for the hydrochloride salt, corresponding to 0.68% for the free base) when applied to the scalp . The dyeing process typically involves application for approximately 30 minutes, followed by thorough rinsing .
Reaction Mechanism in Hair Dyeing
During the hair dyeing process, 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride undergoes a series of chemical reactions:
-
Initial interaction with primary dye intermediates
-
Formation of reactive intermediates through oxidation
-
Coupling reactions leading to colored products
-
Binding of dye molecules to hair proteins and structures
The compound's interaction with hair and skin proteins varies under oxidative versus non-oxidative conditions, which influences its effectiveness as a dye precursor and its potential for skin sensitization.
Toxicological Profile
The safety assessment of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride has been evaluated through various toxicological studies, focusing particularly on parameters relevant to its use in cosmetic products.
Acute Toxicity
Studies have demonstrated that the compound exhibits moderate acute toxicity when ingested. Animal studies have established the following median lethal dose (LD50) values:
Species | LD50 Value (mg/kg) | Reference |
---|---|---|
Rat/Mouse | 650 - 813 |
These values classify the compound as moderately toxic in acute oral exposure scenarios.
Skin Sensitization
The compound has been evaluated for its potential to cause allergic skin reactions, which is particularly relevant considering its application in hair dye formulations that come into contact with the scalp. Studies indicate that it may cause allergic skin reactions in sensitive individuals.
Sensitization studies typically involve:
-
Topical application to test animal ear lobes
-
Evaluation of lymph node cell proliferation following exposure
Regulatory Status
The regulatory status of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride varies across different jurisdictions, reflecting regional approaches to cosmetic ingredient safety.
Australian Regulation
In Australia, the compound has been assessed under the Poisons Standard, which considers toxicity data and potential risks associated with its use. The specific classification and restrictions vary based on ongoing safety evaluations and regulatory updates.
Labeling Requirements
Products containing 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride are typically subject to specific labeling requirements that may include:
-
Warnings about potential allergic reactions
-
Instructions for conducting patch tests before use
-
Cautions against use on damaged or irritated scalp
-
Directions for proper application and removal of the product
These labeling requirements aim to minimize consumer exposure to potential risks associated with the compound.
Synthesis and Production
The synthesis of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride typically involves multi-step organic chemistry procedures, though detailed information about industrial production methods is limited in the available literature.
Laboratory Synthesis Approaches
Based on related pyridine chemistry described in scientific literature, potential synthesis routes may include:
-
Starting with appropriately substituted pyridine derivatives
-
Sequential introduction of functional groups through controlled reactions
-
Protection/deprotection strategies for selective functionalization
-
Final salt formation through reaction with hydrogen chloride
For instance, related compounds have been synthesized starting from 5-bromo-2-chloro-3-nitropyridine, which undergoes amination reactions with methylamine, followed by reduction of the nitro group to an amino group .
Purification Methods
After synthesis, the compound typically requires purification to meet quality standards for commercial applications. Purification processes may include:
-
Recrystallization from appropriate solvent systems
-
Chromatographic separation techniques
-
Washing procedures to remove impurities
-
Drying under controlled conditions to achieve the desired physical form
These purification methods aim to achieve the specific physical characteristics (appearance, particle size, etc.) required for the compound's applications.
Structural Relationships and Comparisons
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride shares structural similarities with several other compounds, particularly those used in hair dye formulations. Understanding these relationships provides insight into structure-activity correlations.
Comparison with Similar Compounds
The following table highlights structural comparisons between 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride and related compounds:
Compound | Structural Features | Primary Use | Distinctive Properties |
---|---|---|---|
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | Methylamino at position 2, amino at position 3, methoxy at position 6 | Hair dye precursor | Specific reactivity profile due to unique arrangement of functional groups |
6-Methoxy-2-methylamino-3-aminopyridine hydrochloride | Similar to main compound but with single HCl | Hair dye precursor | Different solubility profile due to single hydrochloride |
4-Amino-3-methoxypyridine hydrochloride | Different positioning of functional groups | Pharmaceutical applications | Altered reactivity due to different substitution pattern |
The specific combination of methoxy and methylamino groups in 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride enhances its reactivity and effectiveness as a dye precursor compared to other similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume